1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride
Description
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic amine derivative featuring a cyclohexyl substituent attached to a 3-azabicyclo[3.1.1]heptane core. The bicyclo[3.1.1]heptane framework introduces conformational rigidity, which can enhance binding affinity to biological targets, while the cyclohexyl group may influence lipophilicity and pharmacokinetic properties .
Properties
Molecular Formula |
C12H22ClN |
|---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
1-cyclohexyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h10-11,13H,1-9H2;1H |
InChI Key |
GDUDKKQELGJIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)CNC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride can be synthesized through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of specific reducing agents under controlled conditions to achieve the desired bicyclic structure . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a preferred method due to its scalability and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary nitrogen atom in the azabicycloheptane core facilitates nucleophilic substitution reactions. These typically occur under acidic or alkylating conditions:
For example, acylation with methyl chloroformate in tetrahydrofuran (THF) yields methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate derivatives .
Reduction and Cyclization Pathways
The compound’s bicyclic structure participates in reductive and cyclization reactions:
-
Reductive Amination : Reaction with aldehydes/ketones under hydrogenation conditions forms secondary amines .
-
Intramolecular Cyclization : Acid-catalyzed cyclization of 1,3-dicarboxylic acid derivatives generates fused bicyclic imides (e.g., 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione) .
Key Synthetic Route :
-
Diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate.
-
Intramolecular imide formation under acidic conditions (HCl/THF) .
Annulation Reactions
Catalyst-enabled annulations expand the compound’s utility in constructing complex scaffolds:
| Catalyst | Reactant | Product | Application |
|---|---|---|---|
| Sc(OTf)<sub>3</sub> | Vinyl azides | 3-Azabicyclo[3.1.1]heptenes | Bioisosteres for pyridines |
| Ru(bpy)<sub>3</sub>Cl<sub>2</sub> | BCB derivatives | 2-Azabicyclo[3.1.1]heptenes | PROTACs synthesis |
These methods enable divergent synthesis of nitrogen-rich bicyclic systems with high functional-group tolerance .
Derivatization for Pharmacological Studies
The hydrochloride salt serves as a precursor for bioactive analogs:
-
Orexin Receptor Agonists : Structural modifications (e.g., substituent additions at the cyclohexyl group) enhance binding affinity.
-
Thalidomide Analogs : Bridged derivatives exhibit potential in proteolysis-targeting chimeras (PROTACs) .
Example Transformation :
Comparative Reactivity of Structural Analogs
The reactivity profile differs from related azabicyclic compounds:
| Compound | Key Reactivity Differences |
|---|---|
| 3-Azabicyclo[3.1.1]heptane | Lacks cyclohexyl group; lower steric hindrance |
| 2-Azabicyclo[2.2.2]octane | Larger ring size; slower nucleophilic substitution |
| 4-Azabicyclo[2.2.2]octane | Enhanced solubility in polar solvents |
The cyclohexyl group in 1-cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride increases lipophilicity, influencing reaction kinetics and selectivity .
Acid-Base Reactions
As a hydrochloride salt, the compound undergoes proton transfer reactions:
Scientific Research Applications
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. It has a molecular weight of approximately 215.76 g/mol. The compound is intended for laboratory research and not for drug or household use.
Research Applications
This compound is primarily used in research, especially in neuropharmacology, because of its interaction with orexin receptors. Its potential applications may also extend to other areas. Interaction studies focus on its binding affinity and efficacy at orexin receptors, which is important for understanding its pharmacodynamics and potential therapeutic effects. More research is needed to fully understand these interactions and their implications for drug design.
Orexin Receptor Agonist
Potential as an Agonist: Preliminary studies suggest This compound may show biological activity related to its structural properties. It has been studied for its potential as an agonist on orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. The compound's effects on these receptors could make it a candidate for further pharmacological studies, although comprehensive biological evaluations are still needed.
Structural and Functional Similarities
Several compounds share structural or functional similarities with This compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Azabicyclo[3.1.1]heptane | C6H11N | Basic bicyclic structure without cyclohexyl group; potential precursor |
| 2-Azabicyclo[2.2.2]octane | C8H15N | Similar bicyclic system; studied for analgesic properties |
| 4-Azabicyclo[2.2.2]octane | C8H15N | Another variant with different ring size; potential therapeutic uses |
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the properties of other biologically active molecules, leading to its potential use in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Bicyclo System Variations: The bicyclo[3.1.1] system (e.g., 3-azabicyclo[3.1.1]heptane hydrochloride) provides a rigid seven-membered ring, whereas analogs like bicyclo[4.1.0] (e.g., 7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane HCl) introduce strain due to fused cyclohexane and cyclopropane rings .
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in 7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane HCl enhances metabolic stability but may reduce solubility .
- Oxygen Heteroatoms : Compounds like 2-oxa-5-azabicyclo[2.2.1]heptane HCl exhibit increased polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration .
- Ester/Ketone Functionalization : Methyl esters (e.g., methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate HCl) serve as prodrug candidates, while ketones (e.g., 3-azabicyclo[3.1.1]heptan-6-one HCl) offer sites for further chemical modification .
Pharmacological Implications :
- The cyclohexyl group in the target compound likely enhances lipophilicity compared to oxygen-containing analogs, favoring interactions with hydrophobic binding pockets .
- Bridged systems with heteroatoms (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane HCl) are prioritized in antiviral and antibiotic research due to their mimicry of natural substrates .
Biological Activity
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride, with the CAS number 130687-02-4, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory effects, and potential applications in drug development.
- Molecular Formula : C₁₂H₂₂ClN
- Molecular Weight : 215.76 g/mol
- CAS Number : 130687-02-4
- InChI Key : OMFJJGDERYLMRX-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂ClN |
| Molecular Weight | 215.76 g/mol |
| Boiling Point | Not available |
| Purity | Variable |
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of compounds related to azabicyclo structures, including this compound. A significant focus has been on its antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study involving spiro-fused azabicyclo compounds, it was found that derivatives exhibited potent antiproliferative effects against human cancer cell lines such as K562 (erythroleukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer). The IC₅₀ values ranged from 2 to 10 μM, indicating strong activity against these cell lines .
The mechanism behind the antiproliferative activity appears to involve disruption of the cell cycle and alterations in the cytoskeleton of treated cells. For instance:
- Cell Cycle Perturbation : Treated cells showed significant accumulation in the SubG1 and G0/G1 phases.
- Cytoskeletal Changes : There was a notable reduction in stress fibers and filopodia-like structures in treated cells compared to controls .
Anti-inflammatory Properties
Azabicyclo compounds have also been reported to exhibit anti-inflammatory properties. Research indicates that these compounds can act as antagonists at opioid receptors, which may mediate their anti-inflammatory effects. This suggests potential therapeutic applications in conditions characterized by inflammation.
Neuroprotective Effects
Some studies have indicated that azabicyclo derivatives may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The specific pathways involved remain an area for further research.
Synthesis and Development
The synthesis of this compound involves multigram methods that utilize intramolecular imide formation from functionalized cyclobutane derivatives . This synthetic route is significant for producing analogs that may exhibit enhanced biological activities.
Table 2: Summary of Biological Activities and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthesis involving bicyclic core formation, cyclohexyl group introduction, and final hydrochlorination. Optimize parameters such as solvent polarity (e.g., dichloromethane for intermediates), temperature control (0–25°C for sensitive steps), and catalytic systems (e.g., palladium catalysts for coupling reactions). Monitor reaction progress via TLC or HPLC to identify bottlenecks. For bicyclic systems, azabicyclo[3.1.1]heptane intermediates often require ring-closing metathesis or photochemical cyclization .
- Data Contradiction : Conflicting yields may arise from solvent purity or moisture sensitivity; replicate reactions under inert atmospheres (argon/nitrogen) to validate reproducibility.
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D COSY/NOESY) to assign proton coupling and spatial proximity. For absolute configuration, employ X-ray crystallography or compare experimental optical rotation with computational predictions (e.g., DFT calculations). For bicyclic amines, NOESY correlations between cyclohexyl protons and the azabicyclo core are critical .
Q. What are the key considerations for storage and handling to maintain compound stability?
- Methodology : Store in airtight, light-resistant containers at controlled temperatures. Conflicting evidence suggests room temperature (20–25°C) vs. cool conditions (2–8°C) ; conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. For hygroscopic hydrochloride salts, use desiccants (silica gel) and monitor water content via Karl Fischer titration.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in CNS drug discovery?
- Methodology : Synthesize analogs with modifications to the cyclohexyl group (e.g., substituents at C3 or C4) and azabicyclo nitrogen. Test affinity for CNS targets (e.g., sigma-1 receptors or serotonin transporters) via radioligand binding assays. Use molecular docking (AutoDock Vina) to correlate steric/electronic properties with activity .
Q. What advanced analytical techniques are required to resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?
- Methodology : Employ differential scanning calorimetry (DSC) for precise melting point determination and thermogravimetric analysis (TGA) to detect decomposition. For solubility discrepancies, use equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF) with HPLC quantification. Cross-validate data against computational models (e.g., COSMO-RS) .
Q. How can researchers develop a validated HPLC method for purity analysis and impurity profiling?
- Methodology : Optimize mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and column (C18 with 3 µm particle size) to resolve bicyclic amine degradation products. Use photodiode array (PDA) detection at 210–230 nm. Validate per ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ, and precision (%RSD < 2.0) .
Q. What in silico strategies can predict metabolic pathways and toxicity profiles for this compound?
- Methodology : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. Assess toxicity via ProTox-II for hepatotoxicity and Ames mutagenicity. Validate predictions with in vitro assays (e.g., human liver microsomes for metabolic stability) .
Q. How to design a stability-indicating method under forced degradation conditions?
- Methodology : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) stress. Monitor degradation products via LC-MS/MS and identify major impurities using high-resolution mass spectrometry (HRMS). Establish degradation pathways (e.g., hydrolytic cleavage of the bicyclic ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
